Dimethyl 4-[3-(benzyloxy)-4-methoxyphenyl]-1-(tetrahydrofuran-2-ylmethyl)-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
Dimethyl 4-[3-(benzyloxy)-4-methoxyphenyl]-1-(tetrahydrofuran-2-ylmethyl)-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a dihydropyridine core, which is a common structural motif in many biologically active molecules, including calcium channel blockers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 4-[3-(benzyloxy)-4-methoxyphenyl]-1-(tetrahydrofuran-2-ylmethyl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common method involves the Hantzsch dihydropyridine synthesis, which includes the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt under reflux conditions. The specific reagents and conditions can vary, but the reaction generally requires a solvent such as ethanol and a catalyst like acetic acid.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade solvents and catalysts. The process would also include steps for purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 4-[3-(benzyloxy)-4-methoxyphenyl]-1-(tetrahydrofuran-2-ylmethyl)-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can convert the dihydropyridine core to a pyridine ring.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzyloxy and methoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields a pyridine derivative, while reduction can produce a variety of reduced forms of the original compound.
Scientific Research Applications
Dimethyl 4-[3-(benzyloxy)-4-methoxyphenyl]-1-(tetrahydrofuran-2-ylmethyl)-1,4-dihydropyridine-3,5-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving calcium channel blockers and other biologically active molecules.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dimethyl 4-[3-(benzyloxy)-4-methoxyphenyl]-1-(tetrahydrofuran-2-ylmethyl)-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets, such as calcium channels. The dihydropyridine core is known to bind to these channels, inhibiting calcium influx and thereby exerting its effects. This interaction can affect various cellular pathways and physiological processes, making the compound useful in the study of cardiovascular and other diseases.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker.
Amlodipine: A well-known calcium channel blocker with a similar structure.
Felodipine: Another compound in the same class with similar pharmacological properties.
Uniqueness
Dimethyl 4-[3-(benzyloxy)-4-methoxyphenyl]-1-(tetrahydrofuran-2-ylmethyl)-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific substituents, which can confer distinct chemical and biological properties. These differences can affect its binding affinity, selectivity, and overall pharmacological profile, making it a valuable compound for research and development.
Biological Activity
Dimethyl 4-[3-(benzyloxy)-4-methoxyphenyl]-1-(tetrahydrofuran-2-ylmethyl)-1,4-dihydropyridine-3,5-dicarboxylate (referred to as DHP hereafter) is a compound of significant interest within medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
DHP belongs to the class of 1,4-dihydropyridines (DHPs), which are known for their role as calcium channel blockers and their potential in treating cardiovascular diseases. The synthesis of DHP typically involves the Hantzsch reaction, where aldehydes, β-keto esters, and ammonium salts react under specific conditions to yield the desired dihydropyridine derivatives .
Antihypertensive Effects
DHP has been studied for its antihypertensive properties. Research indicates that derivatives of 1,4-dihydropyridines exhibit vasodilatory effects by blocking calcium channels in vascular smooth muscle cells. This action leads to a reduction in vascular resistance and subsequently lowers blood pressure .
Table 1: Antihypertensive Activity of DHP Derivatives
Neuroprotective Properties
DHP has also shown promise in neuroprotection. Studies suggest that certain DHP derivatives can mitigate oxidative stress and neuronal damage in models of neurodegenerative diseases. The compound's ability to enhance cellular antioxidant defenses is particularly noteworthy .
Case Study: Neuroprotection in Animal Models
In a controlled study using rats with induced oxidative stress, administration of DHP resulted in a significant decrease in markers of neuronal damage compared to control groups. The study highlighted the compound's potential as a therapeutic agent for conditions such as Alzheimer's disease .
The biological activity of DHP is attributed to its interaction with various biological targets:
- Calcium Channels : DHP acts primarily as a calcium channel blocker, inhibiting the influx of calcium ions into cells, which is crucial for muscle contraction and neurotransmitter release.
- Antioxidant Activity : The compound may also exert antioxidant effects by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes.
- Anti-inflammatory Effects : Preliminary studies indicate that DHP can reduce inflammatory markers in vitro, suggesting potential applications in inflammatory diseases .
Research Findings
Recent research has focused on optimizing the structure of DHP to enhance its biological activity. Modifications at various positions on the dihydropyridine ring have been systematically studied to improve potency and selectivity towards specific targets.
Table 2: Structure-Activity Relationship (SAR) Studies
Properties
Molecular Formula |
C28H31NO7 |
---|---|
Molecular Weight |
493.5 g/mol |
IUPAC Name |
dimethyl 4-(4-methoxy-3-phenylmethoxyphenyl)-1-(oxolan-2-ylmethyl)-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C28H31NO7/c1-32-24-12-11-20(14-25(24)36-18-19-8-5-4-6-9-19)26-22(27(30)33-2)16-29(15-21-10-7-13-35-21)17-23(26)28(31)34-3/h4-6,8-9,11-12,14,16-17,21,26H,7,10,13,15,18H2,1-3H3 |
InChI Key |
ZNPLDRKOZILDPS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C(=CN(C=C2C(=O)OC)CC3CCCO3)C(=O)OC)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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